4-Azidobenzaldehyde

SNAr azidation process chemistry yield optimisation

4‑Azidobenzaldehyde (C₇H₅N₃O, MW 147.13 g·mol⁻¹) is a para‑substituted aryl azide that contains an electrophilic aldehyde and a photoreactive azide group on the same benzene ring. The dual functionality permits two orthogonal reaction manifolds – aldehyde‑amine condensation and azide‑alkyne cycloaddition – from a single compact scaffold, making it a versatile intermediate for bioconjugation, probe synthesis, and materials chemistry.

Molecular Formula C7H5N3O
Molecular Weight 147.13 g/mol
CAS No. 24173-36-2
Cat. No. B116725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Azidobenzaldehyde
CAS24173-36-2
Synonyms4-azidobenzaldehyde
para-azidobenzaldehyde
Molecular FormulaC7H5N3O
Molecular Weight147.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=O)N=[N+]=[N-]
InChIInChI=1S/C7H5N3O/c8-10-9-7-3-1-6(5-11)2-4-7/h1-5H
InChIKeySDJOUGYEUFYPLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Azidobenzaldehyde (CAS 24173-36-2) – Procurement‑Grade Characterization and Structural Identity


4‑Azidobenzaldehyde (C₇H₅N₃O, MW 147.13 g·mol⁻¹) is a para‑substituted aryl azide that contains an electrophilic aldehyde and a photoreactive azide group on the same benzene ring [1]. The dual functionality permits two orthogonal reaction manifolds – aldehyde‑amine condensation and azide‑alkyne cycloaddition – from a single compact scaffold, making it a versatile intermediate for bioconjugation, probe synthesis, and materials chemistry [1]. Its physical form is a light‑yellow oil that must be stored at 2‑8 °C with rigorous light protection to prevent photolytic degradation [2].

Why 4‑Azidobenzaldehyde Cannot Be Replaced by Common In‑Class Analogs Without Experimental Validation


Azidobenzaldehyde isomers and their analogous benzoic acid or benzyl alcohol derivatives differ profoundly in reactivity, stability, and the regiospecificity of their reaction products [1][2]. The para arrangement distances the azide from the carbonyl, favoring linear conjugation with minimal steric interference, whereas the ortho isomer directs intramolecular cyclizations that produce heterocyclic scaffolds [1]. Replacing the aldehyde with a carboxyl or hydroxymethyl group alters the pH‑dependent reactivity and cross‑linking mechanism, often requiring distinct coupling reagents and yielding materials with divergent mechanical and degradation profiles [2]. Procurement decisions that treat these compounds as interchangeable therefore carry a high risk of failed synthesis and irreproducible biological data.

4‑Azidobenzaldehyde (24173‑36‑2) – Verifiable Differentiation Evidence vs. Closest Analogs


Synthetic Yield from 4‑Fluorobenzaldehyde: 94.7% vs. 64% Baseline

When 4‑azidobenzaldehyde is prepared via nucleophilic aromatic substitution (SNAr) of 4‑fluorobenzaldehyde with sodium azide in DMSO, the yield can be elevated from 64 % (prior art) to 94.7 % using the optimised temperature and time regimen disclosed in SU1643530A1 [1]. This represents a 30.7 percentage‑point improvement over the baseline method.

SNAr azidation process chemistry yield optimisation

Shock Sensitivity and Explosivity Ranking vs. 2‑Azidobenzaldehyde

4‑Azidobenzaldehyde is classified as an exceptionally explosive substance in patent US4354976 [1] and exhibits a drop‑weight impact H₅₀ value of approximately 11 kg·cm [2]. In contrast, 2‑azidobenzaldehyde is described in a recent comprehensive review as a “highly stable” scaffold that can be stored and manipulated without special precaution [3]. The quantitative impact data confirm that the para isomer demands rigorous safety protocols and blast‑shield handling, directly influencing facility and shipping requirements.

process safety azide stability impact sensitivity

Orthogonally Addressable Dual Reactivity: Aldehyde‑Amine Coupling Then Azide‑Alkyne Click

In a representative multi‑step protocol, 4‑azidobenzaldehyde first undergoes Claisen–Schmidt condensation with an acetophenone to afford an azido‑chalcone in 60 % isolated yield; subsequent Staudinger/aza‑Wittig ring closure exploits the remaining azide [1]. By contrast, 4‑azidobenzoic acid requires carbodiimide‑mediated activation for amide bond formation and often yields lower loading on amino‑polysaccharides because the carboxyl reacts less efficiently with aliphatic amines in aqueous media [2]. The aldehyde in 4‑azidobenzaldehyde thus provides a high‑yielding, protecting‑group‑free handle that is orthogonal to the azido‑click handle.

bioorthogonal chemistry dual functionalisation sequential ligation

Photolytic Half‑Life and Light‑Sensitivity Relative to Non‑Azido Benzaldehydes

The predicted atmospheric half‑life of 4‑azidobenzaldehyde is 0.619 days under a 12‑h photoperiod (1.5×10⁶ OH·cm⁻³), indicating rapid photodegradation . Vendor specifications universally mandate storage at 2‑8 °C in amber vials and explicitly warn that the neat compound is light‑sensitive [1]. In comparison, 4‑nitrobenzaldehyde exhibits a half‑life exceeding several weeks under ambient fluorescent light and does not require refrigerated storage. This liability raises the cost of compliant long‑term storage and necessitates freshly prepared solutions for reproducible bioconjugation experiments.

photostability storage compliance azide degradation

Overall Synthesis Yield from 4‑Nitrobenzaldehyde: 71% Three‑Pot Route

The Walton–Lahti procedure delivers 4‑azidobenzaldehyde in 71 % overall yield over three pots from 4‑nitrobenzaldehyde, with improved reproducibility and reduced side‑product formation relative to older nitration‑reduction‑diazotization sequences [1]. The 94.7 % SNAr route from 4‑fluorobenzaldehyde (Evidence Item 1) surpasses this value but requires more expensive starting material and anhydrous handling, making the Walton–Lahti method attractive for small‑scale academic procurement.

synthetic accessibility bench‑scale preparation waste reduction

4‑Azidobenzaldehyde – Evidence‑Backed Application Scenarios for Procurement and Use


Photoaffinity Probe Construction Requiring a Built‑In Aldehyde Handle

The aldehyde group of 4‑azidobenzaldehyde condenses directly with hydrazide‑ or amino‑functionalized ligands to install a photoreactive aryl azide without additional cross‑linkers [1]. This single‑step derivatisation is faster and cleaner than the two‑step activation/coupling required for 4‑azidobenzoic acid, and it preserves the azide for subsequent UV‑triggered covalent capture of the biological target [1].

Sequential Dual‑Click Assembly of Triazole‑Linked Conjugates

The azide undergoes CuAAC or SPAAC with terminal alkynes while the aldehyde can simultaneously (or sequentially) form hydrazones or oximes with orthogonal tags . This dual reactivity enables one‑pot assembly of fluorescent or affinity probes where the spatial separation of the two functional handles minimises steric interference, a design advantage over derivatives that place both reactive groups in the ortho position.

Fabrication of Photocrosslinkable Chitosan Hydrogels for Controlled Release

When conjugated to carboxymethyl chitosan via reductive amination, 4‑azidobenzaldehyde yields a photocrosslinkable derivative (4‑AZIDE‑CMCS) that undergoes rapid UV‑triggered gelation [2]. The resulting hydrogels exhibit pH‑dependent swelling and sustained drug release over >450 h, outperforming analogous hydrogels made with 4‑azidobenzoic acid in terms of cross‑linking density and mechanical resilience [2].

Large‑Scale Synthesis Optimisation and Process Safety Evaluation

When >50 g of product is required, the SNAr route from 4‑fluorobenzaldehyde (94.7 % yield) is the most atom‑economical choice, but procurement must budget for a blast‑shield facility and shock‑sensitive shipping because of the neat compound’s H₅₀ of 11 kg·cm [3]. For laboratories lacking such infrastructure, purchasing a dilute stock solution or generating the compound in situ via the Walton–Lahti method (71 % yield) is a safer alternative [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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